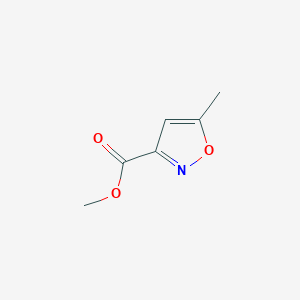

Methyl 5-methylisoxazole-3-carboxylate

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

methyl 5-methyl-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-4-3-5(7-10-4)6(8)9-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVHHQOCEOUNTID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90173494 | |

| Record name | Methyl 5-methylisoxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19788-35-3 | |

| Record name | Methyl 5-methyl-3-isoxazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19788-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-methylisoxazole-3-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019788353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 5-methylisoxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-methylisoxazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 5-METHYLISOXAZOLE-3-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WKN4V23WWZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of Methyl 5-methylisoxazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of Methyl 5-methylisoxazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document collates available data on its fundamental chemical and physical characteristics, outlines relevant experimental methodologies for their determination, and presents logical workflows pertinent to its synthesis and analysis. The information is structured to be a practical resource for researchers, scientists, and professionals engaged in drug development and related fields. All quantitative data is summarized in clear, accessible tables, and key processes are visualized using workflow diagrams.

Introduction

This compound (CAS No: 19788-35-3) is a substituted isoxazole derivative. The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This scaffold is a common feature in a variety of biologically active compounds and serves as a valuable building block in the synthesis of more complex molecules. A thorough understanding of its physicochemical properties is paramount for its application in synthetic chemistry, for predicting its behavior in biological systems, and for the development of new chemical entities in drug discovery. This guide aims to provide a detailed compilation of these properties, along with the methodologies used to determine them.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These parameters are crucial for predicting the compound's behavior in various environments, including its solubility, membrane permeability, and potential for chemical reactions.

General and Physical Properties

This table summarizes the basic identifiers and physical constants of the compound.

| Property | Value | Citation(s) |

| Molecular Formula | C₆H₇NO₃ | [1][2][3] |

| Molecular Weight | 141.13 g/mol | [1][3][4] |

| Appearance | White to cream crystals or powder | |

| Melting Point | 90-92 °C | [5] |

| Boiling Point | 125 °C at 11 mmHg | [5] |

| Density | 1.179 g/cm³ | [5] |

| Refractive Index | 1.468 | [5] |

| Flash Point | 93.4 °C | [5] |

| Vapor Pressure | 0.064 mmHg at 25 °C | [5] |

Solubility and Partitioning Properties

Solubility and lipophilicity are critical parameters in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties.

| Property | Value | Citation(s) |

| LogP (Octanol-Water) | 0.7696 | [5] |

| pKa (Predicted) | The pKa of the parent compound, 5-Methylisoxazole-3-carboxylic acid, is reported to be approximately 3.46. The ester derivative is not expected to have a significant pKa in the physiological range. | [6] |

| Solubility | Slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol. | [6] |

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound typically proceeds via the esterification of its corresponding carboxylic acid, 5-Methylisoxazole-3-carboxylic acid.

Objective: To synthesize this compound from 5-Methylisoxazole-3-carboxylic acid.

Materials:

-

5-Methylisoxazole-3-carboxylic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated) or Thionyl chloride

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator, and standard laboratory glassware.

Procedure (Acid-Catalyzed Esterification):

-

In a round-bottom flask, dissolve 5-Methylisoxazole-3-carboxylic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Attach a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

A visual representation of this workflow is provided in the diagrams section.

Determination of Melting Point

Objective: To determine the melting point range of the purified compound.

Materials:

-

Purified this compound

-

Melting point apparatus

-

Capillary tubes

Procedure:

-

Ensure the sample is completely dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a moderate rate until the temperature is about 10-15 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has melted (the end of the melting range).

Determination of Solubility

Objective: To qualitatively or quantitatively determine the solubility of the compound in various solvents.

Materials:

-

This compound

-

A range of solvents (e.g., water, ethanol, methanol, DMSO, ethyl acetate, hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Analytical balance

Procedure (Qualitative):

-

To a series of test tubes, add a small, pre-weighed amount of the compound (e.g., 1-5 mg).

-

To each tube, add a specific volume of a different solvent (e.g., 1 mL).

-

Vortex each tube vigorously for a set period (e.g., 1 minute).

-

Visually inspect for the dissolution of the solid. Classify as soluble, partially soluble, or insoluble.

Procedure (Quantitative - Shake-Flask Method):

-

Prepare a saturated solution by adding an excess amount of the compound to a known volume of the solvent in a sealed flask.

-

Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow any undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using an appropriate analytical technique (e.g., UV-Vis spectroscopy, HPLC).

-

Calculate the solubility in units such as mg/mL or mol/L.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the study of this compound.

Caption: Synthetic and Purification Workflow for this compound.

Caption: Classification of Physicochemical Properties.

Conclusion

This technical guide has consolidated the key physicochemical properties of this compound, providing a valuable resource for researchers and professionals in the field of chemical and pharmaceutical sciences. The presented data, structured in clear tables, and the outlined experimental protocols offer a practical foundation for the handling, analysis, and further development of this compound. The included diagrams provide a clear visual representation of important workflows and conceptual relationships, aiding in the understanding of its synthesis and characterization. While a comprehensive set of experimental data for this specific molecule is not exhaustively available, the provided information, based on reliable chemical databases and generalized scientific methodologies, serves as a robust starting point for any scientific investigation involving this compound.

References

- 1. Buy 5-Methylisoxazole-3-carboxylic acid | 3405-77-4 [smolecule.com]

- 2. This compound, 97% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C6H7NO3 | CID 88245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. 5-Methylisoxazole-3-carboxylic acid CAS#: 3405-77-4 [m.chemicalbook.com]

Spectroscopic Profile of Methyl 5-methylisoxazole-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 5-methylisoxazole-3-carboxylate (CAS No. 19788-35-3), a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2] The document details its structural elucidation through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presenting the data in a clear, tabular format for easy reference and comparison. Detailed experimental protocols are also provided to aid in the replication and validation of these findings.

Spectroscopic Data Summary

The structural integrity and purity of this compound can be confirmed through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~6.5 | Singlet | H-4 (isoxazole ring) |

| ~3.9 | Singlet | -OCH₃ (ester) |

| ~2.5 | Singlet | -CH₃ (at C-5) |

Note: The predicted ¹H NMR data is based on the known spectrum of 5-methylisoxazole-3-carboxylic acid and typical chemical shifts for methyl esters.[3][4]

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C-5 (isoxazole ring) |

| ~162 | C=O (ester) |

| ~158 | C-3 (isoxazole ring) |

| ~102 | C-4 (isoxazole ring) |

| ~52 | -OCH₃ (ester) |

| ~12 | -CH₃ (at C-5) |

Note: The predicted ¹³C NMR data is based on the known spectrum of 5-methylisoxazole-3-carboxylic acid and typical chemical shifts for methyl esters.[4]

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1730 | Strong | C=O stretch (ester) |

| ~1600 | Medium | C=N stretch (isoxazole ring) |

| ~1440 | Medium | C-H bend (methyl) |

| ~1250 | Strong | C-O stretch (ester) |

Source: NIST Chemistry WebBook.[1]

Table 4: Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 141 | High | [M]⁺ (Molecular Ion) |

| 110 | Medium | [M - OCH₃]⁺ |

| 82 | High | [M - COOCH₃]⁺ |

| 43 | High | [CH₃CO]⁺ |

Source: NIST Chemistry WebBook.[1]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are representative and may be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[3][4] The sample (5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), and transferred to a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm). For ¹H NMR, a standard pulse program is used to acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is employed.

Infrared (IR) Spectroscopy

Infrared spectra are recorded on an FTIR spectrometer.[4] The sample can be prepared as a potassium bromide (KBr) pellet or as a thin film. For the KBr pellet method, a small amount of the solid sample is ground with dry KBr powder and pressed into a thin, transparent disk. The spectrum is then recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source.[4] The sample is introduced into the ion source, where it is bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

Visualized Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of this compound.

Caption: A general workflow for the synthesis and spectroscopic characterization.

References

An In-Depth Technical Guide to the Synthesis of Methyl 5-Methylisoxazole-3-carboxylate from 1,3-Dicarbonyl Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 5-methylisoxazole-3-carboxylate, a valuable heterocyclic scaffold in medicinal chemistry, originating from 1,3-dicarbonyl compounds. This document details the core chemical principles, experimental protocols, and quantitative data to support research and development in this area.

Introduction

Isoxazole derivatives are a significant class of five-membered heterocyclic compounds that are integral to the development of numerous pharmaceutical agents due to their diverse biological activities. This compound, in particular, serves as a key building block for more complex molecules in drug discovery. The most classical and straightforward approach to the isoxazole ring system involves the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine. This guide focuses on this efficient synthetic route, providing detailed methodologies and data to enable its successful implementation in a laboratory setting.

Core Synthesis Pathway: Cyclocondensation of a β-Ketoester with Hydroxylamine

The fundamental reaction for the synthesis of this compound is the reaction of a methyl β-ketoester, specifically methyl 2,4-dioxovalerate (also known as methyl acetopyruvate), with hydroxylamine hydrochloride. The reaction proceeds through the formation of an oxime intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic isoxazole ring.

The regioselectivity of the cyclization is a critical aspect of this synthesis. The reaction between an unsymmetrical 1,3-dicarbonyl compound like methyl 2,4-dioxovalerate and hydroxylamine can potentially lead to two regioisomers: this compound and Methyl 3-methylisoxazole-5-carboxylate. The formation of the desired 5-methyl isomer is generally favored under specific reaction conditions.

Below is a diagram illustrating the overall synthetic workflow.

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocols

The following protocols are based on established methods for the synthesis of closely related isoxazole derivatives, adapted for the specific target molecule.[1]

Synthesis of this compound

Materials:

-

Methyl 2,4-dioxovalerate

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium bicarbonate (NaHCO₃) or other suitable base

-

Ethanol (EtOH)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of hydroxylamine hydrochloride in ethanol, add a suitable base (e.g., sodium bicarbonate) and the 1,3-dicarbonyl compound, methyl 2,4-dioxovalerate.

-

Heat the resulting mixture to reflux for a period of 2 to 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding water and aqueous sodium bicarbonate solution.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the pure this compound.

Quantitative Data Summary

The following table summarizes the quantitative data for a representative synthesis of a closely related analog, ethyl 5-methylisoxazole-3-carboxylate, which can be adapted for the synthesis of the target methyl ester.[1]

| Parameter | Value | Reference |

| Starting Material | Ethyl 2,4-dioxopentanoate | [1] |

| Reagent | Hydroxylamine hydrochloride | [1] |

| Solvent | Ethanol (EtOH) | [1] |

| Reaction Temperature | Reflux | [1] |

| Reaction Time | 2 hours | [1] |

| Yield | 57% | [1] |

Reaction Mechanism

The formation of the isoxazole ring from a 1,3-dicarbonyl compound and hydroxylamine proceeds through a well-established mechanism involving condensation, cyclization, and dehydration.

Caption: Simplified reaction mechanism for isoxazole formation.

Initially, the hydroxylamine reacts with one of the carbonyl groups of the 1,3-dicarbonyl compound to form an oxime intermediate. This is followed by an intramolecular nucleophilic attack of the oxime's hydroxyl group onto the second carbonyl carbon, leading to a cyclic hemiaminal intermediate. The final step involves the elimination of a water molecule (dehydration) to form the stable, aromatic isoxazole ring. The regiochemical outcome is determined by which carbonyl group of the unsymmetrical dicarbonyl compound is initially attacked by the hydroxylamine.

Conclusion

The synthesis of this compound from 1,3-dicarbonyl compounds, specifically methyl 2,4-dioxovalerate, and hydroxylamine is a robust and efficient method for accessing this important heterocyclic building block. This guide provides the necessary theoretical background, detailed experimental procedures, and quantitative data to aid researchers in the successful synthesis and further application of this compound in medicinal chemistry and drug development. Careful control of reaction conditions is crucial for achieving high yields and the desired regioselectivity.

References

An In-depth Technical Guide to the Cycloaddition Synthesis of Methyl 5-methylisoxazole-3-carboxylate

For researchers, medicinal chemists, and professionals in drug development, the isoxazole scaffold is a cornerstone of modern pharmaceutical design. Among its many derivatives, methyl 5-methylisoxazole-3-carboxylate serves as a critical building block for a variety of bioactive molecules. This technical guide provides a comprehensive overview of the primary cycloaddition synthesis routes for this compound, complete with detailed experimental protocols, quantitative data, and process visualizations.

Core Synthesis Strategy: 1,3-Dipolar Cycloaddition

The most prominent and efficient method for constructing the isoxazole ring of this compound is the [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition.[1] This reaction involves the combination of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).

For the synthesis of the target molecule, the key reactants are:

-

Nitrile Oxide: Acetonitrile oxide, which provides the C5-methyl group.

-

Dipolarophile: Methyl propiolate, which furnishes the methyl 3-carboxylate moiety.

A critical aspect of this synthesis is the in situ generation of the highly reactive acetonitrile oxide, typically from a stable precursor like acetaldoxime. The regioselectivity of the cycloaddition is a key consideration to ensure the desired 5-methyl-3-carboxylate substitution pattern is obtained.[1]

Reaction Mechanism and Experimental Workflow

The synthesis proceeds through two main stages: the in situ generation of the nitrile oxide, followed by the cycloaddition with the alkyne.

Caption: General reaction mechanism for the synthesis of this compound.

The overall experimental process can be visualized as a streamlined workflow from starting materials to the purified product.

Caption: A typical experimental workflow for the cycloaddition synthesis.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound via a 1,3-dipolar cycloaddition.

Materials:

-

Acetaldoxime

-

Methyl propiolate

-

N-Chlorosuccinimide (NCS)

-

Pyridine

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of acetaldoxime (1.0 eq) and methyl propiolate (1.1 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, a solution of N-chlorosuccinimide (1.1 eq) in pyridine (2.0 eq) is added dropwise over 30 minutes.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of water.

-

The organic layer is separated, and the aqueous layer is extracted with DCM (3 x 50 mL).

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and related derivatives synthesized through cycloaddition methods.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State | Spectroscopic Data Highlights |

| This compound | C₆H₇NO₃ | 141.12 | 70-85 | Colorless Oil | ¹H NMR (CDCl₃, ppm): δ 6.40 (s, 1H), 3.95 (s, 3H), 2.50 (s, 3H). ¹³C NMR (CDCl₃, ppm): δ 172.0, 161.5, 158.0, 101.0, 52.5, 12.0. |

| Methyl 3-phenylisoxazole-5-carboxylate | C₁₁H₉NO₃ | 203.19 | ~80 | White Solid | ¹H NMR (CDCl₃, ppm): δ 7.80-7.75 (m, 2H), 7.50-7.40 (m, 3H), 7.30 (s, 1H), 4.00 (s, 3H). |

| Methyl 3-(4-chlorophenyl)isoxazole-5-carboxylate | C₁₁H₈ClNO₃ | 237.64 | ~75 | Colorless Solid | ¹H NMR: δ = 4.00 (s, 3 H), 7.27 (s, 1 H), 7.38 (d, J = 8.4 Hz, 2 H), 7.78 (d, J = 8.4 Hz, 2 H).[2] |

Alternative Cycloaddition Strategies

While the nitrile oxide-alkyne cycloaddition is the most direct route, other variations exist for the synthesis of substituted isoxazoles. One such method involves the reaction of a primary nitro compound with an enamine in the presence of a dehydrating agent like phosphorus oxychloride.[3] This method also proceeds through an intermediate nitrile oxide which then undergoes a 1,3-dipolar cycloaddition with the enamine.[3]

Conclusion

The 1,3-dipolar cycloaddition of acetonitrile oxide with methyl propiolate remains the most effective and widely employed method for the synthesis of this compound. This technical guide provides the fundamental knowledge, including a detailed experimental protocol and key data, to enable researchers to successfully synthesize this valuable heterocyclic building block. The inherent modularity of the cycloaddition approach allows for the synthesis of a wide array of substituted isoxazoles, making it a powerful tool in the field of medicinal chemistry and drug discovery.

References

An In-depth Technical Guide to the Solubility and Stability of Methyl 5-methylisoxazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of Methyl 5-methylisoxazole-3-carboxylate. Due to the limited availability of direct quantitative data for this specific ester, this document also draws upon information regarding the parent compound, 5-Methylisoxazole-3-carboxylic acid, and related isoxazole derivatives to provide a thorough understanding of its likely physicochemical properties. This guide is intended to support research, development, and formulation activities involving this compound.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various experimental and formulation settings. Key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₇NO₃ | [1][2][3][4] |

| Molecular Weight | 141.12 g/mol | [1][2][3] |

| CAS Number | 19788-35-3 | [2][4] |

| IUPAC Name | methyl 5-methyl-1,2-oxazole-3-carboxylate | [1][4] |

| Melting Point | 90-92 °C | |

| Boiling Point | 125 °C at 11 mmHg | |

| Appearance | White to cream crystals or powder |

Solubility Profile

Qualitative Solubility:

-

5-Methylisoxazole-3-carboxylic acid: Slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[5]

-

Ethyl 5-methylisoxazole-3-carboxylate: Insoluble in water.[6]

Based on its chemical structure (an ester with a heterocyclic ring), this compound is expected to exhibit low solubility in aqueous media and higher solubility in organic solvents.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard approach for determining the equilibrium solubility of a compound.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol, ethanol, DMSO)

-

Volumetric flasks

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC-UV or UV-Vis spectrophotometer

Procedure:

-

An excess amount of this compound is added to a known volume of the selected solvent in a sealed flask.

-

The flasks are placed in an orbital shaker and agitated at a constant temperature (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-72 hours).

-

The resulting suspension is centrifuged to separate the undissolved solid.

-

An aliquot of the supernatant is carefully removed and diluted with an appropriate solvent.

-

The concentration of the dissolved compound in the diluted sample is determined using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

The solubility is calculated and expressed in units such as mg/mL or mol/L.

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and application. The isoxazole ring is generally stable; however, the ester functional group is susceptible to hydrolysis, particularly under acidic or basic conditions.

Forced Degradation Studies

Forced degradation (stress testing) is essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Experimental Protocol for Forced Degradation Studies:

A general protocol for conducting forced degradation studies on this compound is outlined below. The extent of degradation can be monitored using a stability-indicating HPLC method.[7]

1. Acidic Hydrolysis:

- Dissolve the compound in a solution of 0.1 N HCl.

- Incubate at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48 hours).

- Neutralize the solution before analysis.

2. Basic Hydrolysis:

- Dissolve the compound in a solution of 0.1 N NaOH.

- Incubate at room temperature or a slightly elevated temperature for a defined period.

- Neutralize the solution before analysis.

3. Oxidative Degradation:

- Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

- Keep the solution at room temperature for a defined period.

4. Thermal Degradation:

- Expose the solid compound to dry heat (e.g., 80 °C) for an extended period.

- Dissolve the stressed sample in a suitable solvent for analysis.

5. Photolytic Degradation:

- Expose a solution of the compound (or the solid compound) to UV light (e.g., 254 nm) and visible light in a photostability chamber.

- Analyze the samples at various time points.

Potential Signaling Pathway Involvement

While there is no direct evidence of this compound's involvement in specific signaling pathways, its parent compound, 5-Methylisoxazole-3-carboxylic acid, is a known building block for the synthesis of various bioactive molecules, including Raf kinase inhibitors.[8] Raf kinases are key components of the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer.

Below is a conceptual diagram illustrating the MAPK/ERK signaling pathway, where derivatives of the core molecule may exert their inhibitory effects.

Experimental Workflows

The following diagrams illustrate the logical flow of experiments for determining the solubility and stability of this compound.

Solubility Determination Workflow

Forced Degradation Study Workflow

Disclaimer

The information provided in this technical guide is based on currently available public data. The experimental protocols are generalized and should be adapted and validated for specific laboratory conditions. The signaling pathway diagram is conceptual and based on the activity of derivatives of the parent compound, not this compound itself. Further experimental investigation is required to determine the precise solubility and stability characteristics of this compound.

References

- 1. This compound | C6H7NO3 | CID 88245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. 5-Methylisoxazole-3-carboxylic acid CAS#: 3405-77-4 [m.chemicalbook.com]

- 6. 3209-72-1 CAS MSDS (ETHYL 5-METHYLISOXAZOLE-3-CARBOXYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound | SIELC Technologies [sielc.com]

- 8. Buy 5-Methylisoxazole-3-carboxylic acid | 3405-77-4 [smolecule.com]

An In-depth Technical Guide on Methyl 5-methylisoxazole-3-carboxylate (CAS: 19788-35-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological significance of Methyl 5-methylisoxazole-3-carboxylate. The information is intended to support research and development activities in medicinal chemistry, organic synthesis, and drug discovery.

Core Properties

This compound is a white to off-white crystalline powder. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one nitrogen and one oxygen atom in adjacent positions. The isoxazole ring is a key structural motif in numerous biologically active compounds.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 19788-35-3 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₆H₇NO₃ | [1][3][4][5][7][8] |

| Molecular Weight | 141.13 g/mol | [1][4][5][7][8][9] |

| Appearance | White to off-white crystalline powder | [10] |

| Melting Point | 90-92 °C | [5] |

| Boiling Point | 125 °C at 11 mmHg | [1][5] |

| Density | 1.179 g/cm³ | [5] |

| Flash Point | 93.4 °C | [5] |

| Refractive Index | 1.468 | [5] |

| LogP | 0.76960 | [5] |

| Vapor Pressure | 0.064 mmHg at 25°C | [5] |

| SMILES | COC(=O)C1=NOC(C)=C1 | [3] |

| InChI Key | MVHHQOCEOUNTID-UHFFFAOYSA-N | [3][4] |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves the esterification of its corresponding carboxylic acid, 5-Methylisoxazole-3-carboxylic acid.

Synthesis of 5-Methylisoxazole-3-carboxylic acid

Several methods for the synthesis of 5-Methylisoxazole-3-carboxylic acid have been reported. A common approach involves the reaction of hydroxylamine with a 1,3-dicarbonyl compound or its equivalent.[11] One specific protocol involves the condensation of hydroxylamine hydrochloride with an acetoacetic acid derivative.[11] Another documented method is the cyclization of appropriate precursors like substituted hydrazines and α,β-unsaturated carbonyl compounds.[11]

Esterification to this compound

Protocol: Acid-Catalyzed Esterification

A general procedure for the esterification of a carboxylic acid to its methyl ester is as follows:

-

Dissolution: Dissolve 5-Methylisoxazole-3-carboxylic acid in an excess of methanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by recrystallization or column chromatography.

The synthesis workflow can be visualized as follows:

Analytical Data

Spectroscopic Data

The structural confirmation of this compound is typically achieved through spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR data are available for this compound, although specific chemical shifts can vary slightly depending on the solvent and instrument used.[9]

-

Mass Spectrometry (MS): The mass spectrum of this compound is available and can be used to confirm its molecular weight.[5][12]

Chromatographic Data

A reverse-phase high-performance liquid chromatography (RP-HPLC) method has been developed for the analysis of this compound.[6] The mobile phase consists of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for MS compatibility.[6] This method is suitable for purity assessment and pharmacokinetic studies.[6]

Biological Activity and Potential Applications

While specific biological activities for this compound are not extensively documented, the isoxazole scaffold is present in a wide range of pharmacologically active molecules.[1][13] Derivatives of isoxazoles have been reported to exhibit various biological activities, including:

-

Anti-inflammatory: Some isoxazole derivatives are known to act as anti-inflammatory agents by inhibiting enzymes in the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[1]

-

Anticancer: Isoxazole-containing compounds have shown potential as anticancer agents by targeting key oncogenic pathways, such as protein kinases.[13] For instance, derivatives of the parent compound, 5-Methylisoxazole-3-carboxylic acid, have been investigated as Raf kinase inhibitors for melanoma treatment.[14]

-

Antimicrobial: The isoxazole nucleus is a component of several antimicrobial and antibiotic drugs.[1]

The potential biological targets of isoxazole derivatives are illustrated in the following diagram:

Safety and Handling

For detailed safety and handling information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. General precautions include handling the compound in a well-ventilated area and using appropriate personal protective equipment (PPE), such as gloves and safety glasses.

Conclusion

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its isoxazole core is a privileged scaffold in medicinal chemistry. This technical guide provides a foundation of its properties, synthesis, and potential biological relevance to aid researchers in their scientific endeavors.

References

- 1. ijcrt.org [ijcrt.org]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. espublisher.com [espublisher.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | SIELC Technologies [sielc.com]

- 7. scbt.com [scbt.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. This compound | C6H7NO3 | CID 88245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Buy 5-Methylisoxazole-3-carboxylic acid | 3405-77-4 [smolecule.com]

- 12. 3-Isoxazolecarboxylic acid, 5-methyl-, methyl ester [webbook.nist.gov]

- 13. benchchem.com [benchchem.com]

- 14. 5-甲基异噁唑-3-甲酸 | Sigma-Aldrich [sigmaaldrich.com]

The Isoxazole Core: A Technical Guide to its Discovery and Synthetic History for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry. Its unique electronic properties and structural versatility have made it a privileged scaffold in the design of numerous therapeutic agents. The journey of the isoxazole core, from its initial discovery to its sophisticated synthetic applications, is a testament to the evolution of organic chemistry and its profound impact on drug development. This technical guide provides an in-depth exploration of the discovery and synthetic history of isoxazole compounds, offering detailed experimental protocols for key synthetic methodologies and quantitative data to inform contemporary research and development efforts. The isoxazole moiety is present in a wide array of biologically active compounds, including approved drugs such as the anti-inflammatory agent Valdecoxib and the immunosuppressant Leflunomide, highlighting its significance in the pharmaceutical landscape.[1][2]

Discovery of the Isoxazole Ring

The pioneering work on isoxazole chemistry is credited to the German chemist Ludwig Claisen. In 1891, Claisen reported the first synthesis of an isoxazole derivative, 3,5-dimethylisoxazole, by reacting acetylacetone (a 1,3-diketone) with hydroxylamine. This seminal discovery laid the foundation for what is now known as the Claisen isoxazole synthesis, a robust and widely utilized method for constructing the isoxazole core. This reaction demonstrated the utility of 1,3-dicarbonyl compounds as key building blocks for this heterocyclic system.

Key Synthetic Methodologies for the Isoxazole Core

The synthesis of the isoxazole ring has evolved significantly since Claisen's initial discovery. Modern organic synthesis offers a diverse toolkit of reactions to construct this valuable heterocycle, each with its own advantages in terms of substrate scope, regioselectivity, and reaction conditions. This guide details three of the most fundamental and widely employed synthetic strategies.

1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkynes

The [3+2] cycloaddition reaction between a nitrile oxide (as the 1,3-dipole) and an alkyne (as the dipolarophile) is a powerful and highly versatile method for the synthesis of isoxazoles. This reaction, often referred to as the Huisgen cycloaddition, allows for the construction of a wide variety of substituted isoxazoles with a high degree of regiocontrol. Nitrile oxides are typically generated in situ from stable precursors such as aldoximes, hydroximoyl chlorides, or primary nitro compounds.

A general workflow for this synthetic approach is outlined below:

Experimental Protocol: Copper-Catalyzed Synthesis of 3,5-Disubstituted Isoxazole

This protocol describes a copper-catalyzed 1,3-dipolar cycloaddition of a terminal alkyne with a nitrile oxide generated in situ from an aldoxime.

-

Materials:

-

Aldehyde (e.g., benzaldehyde, 1.0 equiv)

-

Hydroxylamine hydrochloride (1.05 equiv)

-

Sodium hydroxide (1.05 equiv)

-

Terminal alkyne (e.g., phenylacetylene, 1.0 equiv)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.01 equiv)

-

Sodium ascorbate (0.02 equiv)

-

tert-Butanol

-

Water

-

Ethyl acetate

-

Brine

-

-

Procedure:

-

In a round-bottom flask, dissolve the aldehyde (1.0 equiv) and hydroxylamine hydrochloride (1.05 equiv) in a 1:1 mixture of tert-butanol and water.

-

Add a solution of sodium hydroxide (1.05 equiv) in water and stir the mixture at room temperature for 30-60 minutes, or until TLC analysis indicates complete conversion of the aldehyde to the aldoxime.

-

To the reaction mixture, add the terminal alkyne (1.0 equiv), copper(II) sulfate pentahydrate (0.01 equiv), and sodium ascorbate (0.02 equiv).

-

Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.[3]

-

Reaction of 1,3-Diketones with Hydroxylamine (Claisen Isoxazole Synthesis)

The classical Claisen synthesis involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine. This method is straightforward and effective for producing a variety of isoxazole derivatives. The reaction proceeds through the formation of a monoxime intermediate, which then undergoes cyclization and dehydration to yield the aromatic isoxazole ring.

Experimental Protocol: Synthesis of 3,5-Diphenylisoxazole from 1,3-Diphenyl-1,3-propanedione

This protocol details the synthesis of 3,5-diphenylisoxazole from a 1,3-diketone and hydroxylamine hydrochloride.

-

Materials:

-

1,3-Diphenyl-1,3-propanedione (1.12 g, 5.0 mmol)

-

Hydroxylamine hydrochloride (396 mg, 6.0 mmol, 1.2 eq.)

-

Ethanol (20 mL)

-

Water (80 mL)

-

-

Procedure:

-

To a solution of 1,3-diphenyl-1,3-propanedione (1.12 g, 5.0 mmol) in ethanol (20 mL) in a round-bottom flask, add hydroxylamine hydrochloride (396 mg, 6.0 mmol).

-

Reflux the reaction mixture overnight.

-

Monitor the reaction by UPLC.

-

After completion, add water (80 mL) to the reaction mixture.

-

Filter the resulting precipitate to give 3,5-diphenylisoxazole as a pale red solid (1.09 g, 99% yield).

-

Synthesis from α,β-Unsaturated Carbonyl Compounds (Chalcones)

α,β-Unsaturated carbonyl compounds, such as chalcones, serve as versatile precursors for the synthesis of isoxazolines, which can be subsequently oxidized to isoxazoles. The reaction with hydroxylamine typically proceeds via a Michael addition of the hydroxylamine to the β-carbon of the enone, followed by cyclization and dehydration.

Experimental Protocol: Synthesis of 3,5-Disubstituted Isoxazoles from Chalcones

This protocol provides a general procedure for the synthesis of 3,5-disubstituted isoxazoles from chalcones.

-

Materials:

-

Chalcone (1.0 equiv)

-

Hydroxylamine hydrochloride (1.2-1.5 equiv)

-

10% aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (2.0-3.0 equiv)

-

Ethanol

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the chalcone (1.0 eq.) in ethanol (10-20 mL per gram of chalcone).

-

Add hydroxylamine hydrochloride (1.2-1.5 eq.) to the stirred solution.

-

Slowly add a solution of 10% aqueous NaOH or KOH (2.0-3.0 eq.) to the reaction mixture dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidify the mixture with dilute hydrochloric acid to precipitate the product.

-

Collect the precipitated solid by vacuum filtration, wash thoroughly with water to remove inorganic salts, and then dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[4][5][6][7][8]

-

Quantitative Data on Isoxazole Synthesis

The efficiency of isoxazole synthesis is highly dependent on the chosen methodology, catalyst, and reaction conditions. The following tables summarize representative quantitative data for the synthesis of various isoxazole derivatives.

Table 1: 1,3-Dipolar Cycloaddition for Isoxazole Synthesis

| Alkyne | Nitrile Oxide Precursor | Catalyst/Conditions | Yield (%) | Reference |

| Phenylacetylene | Benzaldehyde Oxime | CuI (cat.), Base, rt | 85-95 | [9] |

| 1-Octyne | Octanal Oxime | NCS, Et3N, CH2Cl2, rt | 75-85 | [10] |

| Propargyl Alcohol | Acetaldehyde Oxime | Ag2CO3 (cat.), Toluene, reflux | 70-80 | [9] |

| Ethyl Propiolate | Ethyl 2-nitroacetate | DBU, CH3CN, rt | 80-90 | [11] |

Table 2: Claisen Isoxazole Synthesis

| 1,3-Diketone | Reaction Conditions | Yield (%) | Reference |

| Acetylacetone | NH2OH·HCl, EtOH, reflux | 85-95 | [12] |

| 1,3-Diphenyl-1,3-propanedione | NH2OH·HCl, Pyridine, reflux | 90-99 | |

| Dibenzoylmethane | NH2OH·HCl, EtOH, reflux | 99 | |

| Ethyl Acetoacetate | NH2OH·HCl, NaOAc, EtOH, reflux | 70-80 | [7] |

Table 3: Isoxazole Synthesis from Chalcones

| Chalcone Derivative | Base | Solvent | Temperature | Yield (%) | Reference |

| Chalcone | KOH | Ethanol | Reflux | 80-90 | [5] |

| 4'-Methoxychalcone | NaOH | Ethanol | Reflux | 85-95 | [8] |

| 4'-Chlorochalcone | NaOAc | Acetic Acid | Reflux | 70-80 | [7] |

| 2'-Hydroxychalcone | NaOH | Ethanol | Reflux | 75-85 | [8] |

Mechanism of Action of Isoxazole-Containing Drugs: A Signaling Pathway Example

The isoxazole scaffold is a key component of several clinically important drugs. Understanding their mechanism of action at a molecular level is crucial for drug development. Leflunomide, an immunosuppressive drug used to treat rheumatoid arthritis, provides an excellent example. Leflunomide is a prodrug that is rapidly converted to its active metabolite, A771726, which inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[13][14][15][16][17] This enzyme is critical for the de novo synthesis of pyrimidines, which are essential for the proliferation of lymphocytes. By inhibiting DHODH, A771726 depletes the pool of pyrimidines available for DNA and RNA synthesis, thereby arresting the proliferation of activated T and B cells involved in the autoimmune response.[16]

References

- 1. Valdecoxib | C16H14N2O3S | CID 119607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ijpcbs.com [ijpcbs.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. ajrconline.org [ajrconline.org]

- 7. Synthesis, Antiinflammatory and Antibacterial Activity of Novel Indolyl-isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. flore.unifi.it [flore.unifi.it]

- 12. rjpbcs.com [rjpbcs.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Mechanism of action of leflunomide in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. What is the mechanism of Leflunomide? [synapse.patsnap.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Conformation of Methyl 5-methylisoxazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of Methyl 5-methylisoxazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document synthesizes available crystallographic data from closely related structures, computational chemistry studies on the isoxazole scaffold, and relevant experimental protocols to offer a detailed understanding of this molecule's key structural features.

Molecular Identity

This compound is a substituted isoxazole, a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions. The isoxazole ring is a common scaffold in a variety of biologically active compounds.

| Identifier | Value |

| IUPAC Name | methyl 5-methyl-1,2-oxazole-3-carboxylate[1][2] |

| Synonyms | Methyl 5-methyl-3-isoxazolecarboxylate, 5-Methyl-3-isoxazolecarboxylic acid methyl ester[3] |

| CAS Number | 19788-35-3[3][4][5] |

| Molecular Formula | C₆H₇NO₃[1][3][5] |

| Molecular Weight | 141.126 g/mol [1][3] |

| 2D Structure |

|

Molecular Structure and Conformation

The isoxazole ring is known to be planar. The conformation of this compound is primarily determined by the orientation of the methyl ester group relative to the isoxazole ring. Free rotation is expected around the C3-C(carboxyl) single bond.

Bond Lengths and Angles

The following tables summarize the bond lengths and angles for the isoxazole ring and its substituents. The data is derived from the crystallographic information for 5-Methylisoxazole-3-carboxylic acid and is expected to be highly representative of the methyl ester derivative.

Table 1: Selected Bond Lengths

| Bond | Bond Length (Å) |

| O1-N2 | 1.412 |

| N2-C3 | 1.314 |

| C3-C4 | 1.428 |

| C4-C5 | 1.348 |

| C5-O1 | 1.350 |

| C3-C(carboxyl) | 1.482 |

| C5-C(methyl) | 1.491 |

Data is based on the crystal structure of 5-Methylisoxazole-3-carboxylic acid.

Table 2: Selected Bond Angles

| Angle | Bond Angle (°) |

| C5-O1-N2 | 109.1 |

| O1-N2-C3 | 108.2 |

| N2-C3-C4 | 114.7 |

| C3-C4-C5 | 103.9 |

| C4-C5-O1 | 104.1 |

| N2-C3-C(carboxyl) | 116.1 |

| C4-C3-C(carboxyl) | 119.2 |

| O1-C5-C(methyl) | 119.9 |

| C4-C5-C(methyl) | 136.0 |

Data is based on the crystal structure of 5-Methylisoxazole-3-carboxylic acid.

Conformational Analysis from Computational Studies

Computational studies using methods like Density Functional Theory (DFT) have been employed to investigate the geometry of isoxazole derivatives. These studies confirm the planarity of the isoxazole ring and can predict the most stable conformation of the substituents. For this compound, the key dihedral angle is that between the plane of the isoxazole ring and the plane of the methyl ester group. The lowest energy conformation is expected to be one where steric hindrance is minimized.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the esterification of 5-Methylisoxazole-3-carboxylic acid.

Protocol: Esterification of 5-Methylisoxazole-3-carboxylic acid

-

Dissolution: Dissolve 5-Methylisoxazole-3-carboxylic acid in an excess of methanol.

-

Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.

-

Reflux: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

Structural Characterization

Single-Crystal X-ray Diffraction

To obtain definitive conformational data, single-crystal X-ray diffraction is the gold standard.

Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Grow single crystals of this compound by slow evaporation of a solution in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents).

-

Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final molecular structure, including precise bond lengths, bond angles, and dihedral angles.

Biological Relevance and Signaling Pathways

While specific signaling pathways involving this compound are not extensively documented, the isoxazole scaffold is a key pharmacophore in numerous drugs with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[6][7][8] For instance, derivatives of 5-Methylisoxazole-3-carboxylic acid have been investigated as inhibitors of Raf kinases, which are crucial components of the MAPK/ERK signaling pathway often dysregulated in cancer.[9]

Below is a conceptual diagram illustrating the potential role of an isoxazole-based inhibitor in the Raf-MEK-ERK signaling pathway.

Caption: Conceptual diagram of the MAPK/ERK signaling pathway.

The following diagram illustrates a general experimental workflow for the synthesis and characterization of this compound.

Caption: Synthesis and characterization workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. worldscientific.com [worldscientific.com]

- 5. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. eurekaselect.com [eurekaselect.com]

- 8. researchgate.net [researchgate.net]

- 9. Buy 5-Methylisoxazole-3-carboxylic acid | 3405-77-4 [smolecule.com]

Quantum Chemical Calculations for Isoxazole Derivatives: A Technical Guide

Abstract: Isoxazole, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, serves as a foundational scaffold in medicinal chemistry and materials science.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antioxidant properties.[3][4][5][6][7] Quantum chemical calculations have become an indispensable tool for elucidating the electronic structure, reactivity, and spectroscopic properties of these compounds, thereby accelerating the design and development of novel isoxazole-based drugs and materials. This technical guide provides a comprehensive overview of the theoretical background, computational protocols, and practical applications of quantum chemical methods in the study of isoxazole derivatives, tailored for researchers, scientists, and drug development professionals.

Introduction to Isoxazole Derivatives

The isoxazole ring is a privileged structure in drug discovery due to its rigid, planar geometry and the presence of heteroatoms that can participate in hydrogen bonding and other non-covalent interactions with biological targets.[8] This versatile scaffold is found in several FDA-approved drugs, such as the anti-inflammatory agent Valdecoxib and the antirheumatic drug Leflunomide, highlighting its therapeutic importance.[1] The modification of the isoxazole structure with various substituents allows for the fine-tuning of its physicochemical and pharmacological properties, making it a focal point of extensive research.[1] Computational methods, particularly quantum chemical calculations, provide deep insights into the structure-activity relationships (SAR) that govern the efficacy of these derivatives.[9][10]

Theoretical Background: Core Quantum Chemical Methods

The accurate prediction of molecular properties relies on the selection of appropriate theoretical methods. For isoxazole derivatives, Density Functional Theory (DFT) is the most widely employed method, offering a favorable balance between computational cost and accuracy for organic molecules.[11][12][13]

-

Density Functional Theory (DFT): DFT calculations determine the electronic structure of a molecule based on its electron density. The choice of the functional and basis set is critical for obtaining reliable results.

-

Semi-empirical Methods: Methods like PM3 offer a faster, albeit less accurate, alternative for preliminary studies or for very large molecular systems.[11]

-

Ab initio Methods: High-accuracy methods like Møller-Plesset perturbation theory (MP2) can be used for smaller systems to obtain benchmark results.[3][14]

A summary of commonly used computational methods is presented in Table 1.

| Method Type | Common Examples | Basis Set Examples | Typical Application |

| Density Functional Theory (DFT) | B3LYP, CAM-B3LYP, WB97XD[3][13] | 6-31G(d,p), 6-311++G(d,p)[3][12][13] | Geometry optimization, electronic properties (HOMO-LUMO), vibrational analysis. |

| Time-Dependent DFT (TD-DFT) | B3LYP, CAM-B3LYP | 6-311++G(d,p) | Calculation of electronic absorption spectra (UV-Vis).[15] |

| Ab initio Methods | Hartree-Fock (HF), MP2[14] | 6-31G** | High-accuracy geometry and force field calculations for smaller molecules.[14] |

| Semi-empirical Methods | PM3[11] | N/A | Rapid screening of large numbers of molecules, initial geometry predictions.[11] |

Computational Protocol: A Step-by-Step Workflow

A standard computational workflow is essential for systematic and reproducible studies of isoxazole derivatives. The process involves several key steps from initial structure generation to the final analysis of calculated properties.

Experimental Protocol: DFT Calculation

A typical protocol for performing DFT calculations on an isoxazole derivative includes the following stages:

-

Structure Generation: The 2D structure of the target isoxazole derivative is drawn using a molecular editor like ChemDraw or GaussView. An initial 3D conformation is then generated.[8][16]

-

Geometry Optimization: The 3D structure's geometry is optimized to locate the minimum energy conformation on the potential energy surface. This is a crucial step, as all subsequent property calculations depend on the optimized structure. The B3LYP functional with the 6-311++G(d,p) basis set is a common and reliable choice for this purpose.[8][13]

-

Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This calculation also yields thermodynamic data and predicted IR and Raman spectra.[14]

-

Property Calculation: Using the optimized geometry, single-point energy calculations are performed to obtain various electronic properties, such as frontier molecular orbital energies, molecular electrostatic potential maps, and atomic charges.[8]

-

Data Analysis: The output files from the quantum chemistry software (e.g., Gaussian, ORCA) are analyzed to extract and interpret the desired molecular properties.

Key Calculated Properties and Their Significance

Quantum chemical calculations provide a wealth of quantitative data that describe the intrinsic properties of isoxazole derivatives.

Geometric Parameters

Geometry optimization yields precise information about bond lengths, bond angles, and dihedral angles. These parameters are fundamental for understanding the molecule's 3D structure and can be compared with experimental data from X-ray crystallography.

| Parameter | Calculated Value (Isoxazole) | Method/Basis Set |

| Bond Lengths (Å) | ||

| O1-N2 | 1.407 | DFT/B3LYP/6-31G(d) |

| N2-C3 | 1.306 | DFT/B3LYP/6-31G(d) |

| C3-C4 | 1.423 | DFT/B3LYP/6-31G(d) |

| C4-C5 | 1.341 | DFT/B3LYP/6-31G(d) |

| C5-O1 | 1.353 | DFT/B3LYP/6-31G(d) |

| Bond Angles (°) | ||

| C5-O1-N2 | 105.1 | DFT/B3LYP/6-31G(d) |

| O1-N2-C3 | 111.4 | DFT/B3LYP/6-31G(d) |

| N2-C3-C4 | 110.1 | DFT/B3LYP/6-31G(d) |

| C3-C4-C5 | 105.8 | DFT/B3LYP/6-31G(d) |

| C4-C5-O1 | 107.6 | DFT/B3LYP/6-31G(d) |

Representative calculated geometric parameters for the isoxazole ring.

Electronic Properties

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability; a smaller gap suggests higher reactivity.[12]

| Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Method |

| Isoxazole | -10.45 | -0.65 | 9.80 | PM3[11] |

| 3,5-diphenylisoxazole | -5.43 | -1.56 | 3.87 | B3LYP/6-31G(d,p)[3] |

| 5-methylisoxazole | -10.12 | -0.42 | 9.70 | PM3[11] |

| Methyl-substituted Isoxazole | -5.65 | -0.81 | 4.84 | DFT/6-31G[12] |

Calculated frontier orbital energies for selected isoxazole derivatives.

Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior:

-

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2

-

Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2

-

Electronegativity (χ): χ = -μ

-

Electrophilicity Index (ω): ω = μ² / (2η)

These descriptors are valuable in QSAR studies to correlate electronic structure with biological activity.[13]

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It is an excellent tool for identifying the regions most susceptible to electrophilic and nucleophilic attack.[8] Typically, red-colored regions indicate negative potential (electron-rich, nucleophilic sites), while blue-colored regions indicate positive potential (electron-poor, electrophilic sites).[17] The nitrogen atom in the isoxazole ring is often a site of negative potential, making it a likely hydrogen bond acceptor.

Spectroscopic Properties

Vibrational Analysis: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy.[14] Comparing the calculated spectrum with the experimental one is a powerful method for structural confirmation.[18]

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Method |

| Ring stretching | 1580 | 1585 | MP2/6-31G[14] |

| CH stretching | 3145 | 3150 | MP2/6-31G[14] |

| Ring deformation | 855 | 858 | MP2/6-31G**[14] |

Comparison of experimental and calculated vibrational frequencies for isoxazole.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which can predict the absorption wavelengths (λmax) in a UV-Vis spectrum.[15] This is particularly useful for studying the photophysical properties of isoxazole derivatives used as fluorophores or in materials science.

Applications in Drug Development

Quantum chemical calculations are integral to modern, computer-aided drug design (CADD).

Quantitative Structure-Activity Relationship (QSAR)

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. Quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment, atomic charges) are used as numerical representations of the molecular structure to build these predictive models.[9][10]

Molecular Docking and Molecular Dynamics

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (the isoxazole derivative) when bound to a biological target, such as a protein or enzyme.[4][16] The ligand's geometry is first optimized using quantum methods to ensure a realistic conformation.[16] Docking studies help to understand binding modes, identify key interactions (like hydrogen bonds), and estimate binding affinity.[9] Molecular dynamics (MD) simulations can then be used to study the stability of the ligand-protein complex over time.[4][9]

In Silico ADMET Prediction

The pharmacokinetic properties of a drug candidate—Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)—are critical for its success. Many ADMET properties can be predicted using computational models that often rely on quantum chemically derived parameters, allowing for the early-stage filtering of candidates with poor profiles.[4][5][9]

Conclusion and Future Outlook

Quantum chemical calculations provide a powerful, efficient, and insightful framework for investigating the properties of isoxazole derivatives. From fundamental geometric and electronic structures to complex interactions with biological systems, these computational tools allow researchers to rationalize experimental findings and guide the design of new molecules with desired functionalities. The continued development of computational methods, combined with the integration of machine learning and artificial intelligence, promises to further enhance the predictive power of these approaches, solidifying their role as a cornerstone of modern chemical and pharmaceutical research.

References

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, In-vitro, In-silico and DFT studies of novel functionalized isoxazoles as antibacterial and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Design of novel isoxazole derivatives as tubulin inhibitors using computer-aided techniques: QSAR modeling, in silico ADMETox, molecular docking, molecular dynamics, biological efficacy, and retrosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. irjweb.com [irjweb.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis, Spectroscopic Characterization and DFT/TD-DFT Calculations of new Fluorescent Derivatives of Imidazo[4',5':3,4]Benzo[c]Isoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of Methyl 5-methylisoxazole-3-carboxylate

For Immediate Release

This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the crystal structure analysis of Methyl 5-methylisoxazole-3-carboxylate. While a definitive crystal structure for this specific ester has not been publicly reported, this document outlines the complete experimental workflow required for its determination. It further leverages crystallographic data from the closely related parent compound, 5-methylisoxazole-3-carboxylic acid, to infer structural insights.

Physicochemical and Crystallographic Data Summary

A successful crystal structure analysis begins with a thorough understanding of the compound's properties. The table below summarizes the key physicochemical data for this compound, along with the crystallographic data for the analogous 5-methylisoxazole-3-carboxylic acid, which serves as a valuable proxy.

| Property | Value (this compound) | Reference |

| Molecular Formula | C₆H₇NO₃ | [1] |

| Molecular Weight | 141.12 g/mol | [1] |

| CAS Number | 19788-35-3 | [1][2] |

| Melting Point | 90-92 °C | [2] |

| Boiling Point | 125 °C at 11 mmHg | [2] |

| Density | 1.179 g/cm³ | [2] |

| LogP | 0.76960 | [2] |

| IUPAC Name | methyl 5-methyl-1,2-oxazole-3-carboxylate | [1] |

| Property (5-methylisoxazole-3-carboxylic acid) | Value | Reference |

| CCDC Number | 850478 | [3] |

| Crystal System | Monoclinic | [4] |

| Space Group | P2(1)/c | [4] |

| Unit Cell Dimensions | a=6.2391(2) Å, b=13.8231(5) Å, c=6.4019(2) Å | [4] |

| Cell Angles | α=90°, β=96.887(2)°, γ=90° | [4] |

| R-factor | 0.0424 | [4] |

Experimental Protocols

The determination of a novel crystal structure, such as that of this compound, follows a well-established, multi-step process.

Synthesis and Crystallization